Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate
Description
Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate is a multifunctional organophosphorus compound featuring a unique combination of structural motifs:
- Diisopropoxyphosphoryl group: This moiety contributes to the molecule’s hydrophobicity and may influence its reactivity in nucleophilic or catalytic environments .
- Tosyl (Tos) sulfonamide group: The [(4-methylphenyl)sulphonyl]amino (Tosa) group is known to improve stability and modulate biological interactions, commonly seen in pharmaceuticals and agrochemicals .
- Ethyl ester backbone: The ester group provides hydrolytic lability, which can be tailored for controlled release in applications like prodrug design .
Properties
IUPAC Name |
ethyl 2-di(propan-2-yloxy)phosphoryl-3,3,3-trifluoro-2-[(4-methylphenyl)sulfonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27F3NO7PS/c1-7-27-16(23)17(18(19,20)21,30(24,28-12(2)3)29-13(4)5)22-31(25,26)15-10-8-14(6)9-11-15/h8-13,22H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSSNFLGZAWCKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NS(=O)(=O)C1=CC=C(C=C1)C)P(=O)(OC(C)C)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27F3NO7PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate typically involves multiple steps. One common method involves the reaction of diisopropyl phosphite with a suitable trifluoromethylated precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphoryl group. The resulting intermediate is then reacted with 4-methylbenzenesulfonyl chloride to introduce the sulfonyl group, followed by esterification with ethanol to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction produces phosphine oxides .
Scientific Research Applications
Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of antiviral agents. The compound has a molecular formula of C18H27F3NO7PS and a molecular weight of approximately 489.45 g/mol .
Potential Applications
- Antiviral Research: Preliminary studies suggest that compounds similar to this compound exhibit significant antiviral properties, particularly against retroviruses like HIV. The phosphonate group can mimic natural substrates in viral replication processes, potentially inhibiting viral activity.
- Medicinal Chemistry: The presence of a trifluoromethyl group in the compound enhances its lipophilicity and biological activity, making it a candidate for modification in medicinal chemistry applications.
- Chemical Reactivity: The compound's chemical reactivity is influenced by its functional groups, which allows it to undergo a variety of reactions that are pivotal for modifying the compound for specific applications or enhancing its biological activity.
Synthesis
Mechanism of Action
The mechanism of action of Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with metal ions, making it useful in catalysis. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with biological membranes and proteins more effectively .
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Research Findings
Stability and Reactivity
- The Tos sulfonamide group enhances hydrolytic stability compared to sulfonylureas (e.g., metsulfuron methyl ester), which are prone to cleavage in acidic conditions .
- The diisopropoxyphosphoryl group is less reactive than phosphonites (e.g., ethyl 2-diisopropylaminoethyl ethylphosphonite), which are highly susceptible to oxidation .
Table 2: Physicochemical Property Comparison
Biological Activity
Ethyl 2-(diisopropoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate, a complex organophosphorus compound, exhibits significant biological activity, particularly in pharmacological applications. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C17H25F3NO9PS
- Molecular Weight : 507.4157 g/mol
- CAS Number : 123220-98-4
The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
This compound acts primarily as an inhibitor of specific enzymes involved in neurotransmission and cellular signaling pathways. Its phosphonate group allows it to interact with serine residues in active sites of enzymes, leading to inhibition of cholinesterases and other phosphatases.
Pharmacological Applications
- Anticholinesterase Activity : The compound has demonstrated potent anticholinesterase activity in vitro, making it a candidate for treating conditions like Alzheimer's disease.
- Anti-inflammatory Properties : Studies indicate that it may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
- Antimicrobial Effects : Preliminary data suggest potential antimicrobial properties against various bacterial strains.
Case Studies
Acute Toxicity
The compound is classified under moderate toxicity levels with specific warnings related to skin and eye irritation. The acute oral toxicity category is rated as moderate (Category 4), necessitating careful handling.
Q & A
Basic Questions
Q. What are the key functional groups in the compound, and how do they influence its reactivity?
- The compound contains:
- Diisopropoxyphosphoryl group : Hydrolysis-sensitive under acidic/basic conditions; participates in nucleophilic substitutions .
- Trifluoromethyl group : Electron-withdrawing, enhances metabolic stability and lipophilicity .
- Sulphonamide group : Hydrogen-bonding capability; impacts solubility and potential biological interactions .
- Ethyl ester : Hydrolyzable to carboxylic acid under basic conditions .
- Implications : These groups dictate solubility in polar aprotic solvents (e.g., DMF, THF), stability in storage, and reactivity in synthetic modifications.
Q. What solvent systems are recommended for dissolving the compound during synthesis?
- Organic solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for initial reactions due to the ethyl ester’s lipophilicity .
- Polar aprotic solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for sulphonamide solubility .
- Aqueous workup : Use pH-controlled conditions (e.g., LiOH in THF/water) to prevent premature ester hydrolysis .
Advanced Research Questions
Q. How can the synthesis of this compound be optimized to minimize side reactions?
- Protection strategies : Use tert-butoxycarbonyl (Boc) groups to protect amines during coupling steps, as seen in similar phosphorylated esters .
- Coupling agents : Employ DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to activate carboxyl groups for amide bond formation .
- Moisture control : Conduct reactions under inert atmosphere (N₂/Ar) to prevent hydrolysis of the phosphoryl group .
- Monitoring : Track reaction progress via TLC (Rf shifts) or HPLC-MS to identify intermediates/byproducts .
Q. What advanced analytical techniques are critical for confirming structural integrity and purity?
- Multinuclear NMR :
- ¹H/¹³C NMR : Assign stereochemistry and confirm ester/sulphonamide linkages.
- ¹⁹F NMR : Detect trifluoromethyl environments (δ ~ -60 to -70 ppm) .
- ³¹P NMR : Verify phosphoryl group integrity (δ ~ 0–5 ppm for phosphates) .
Q. How should researchers address discrepancies in spectroscopic data during characterization?
- Dynamic effects : Use variable-temperature NMR to resolve overlapping signals caused by rotameric equilibria in the sulphonamide group .
- Isotopic labeling : Synthesize ¹⁸O/¹³C-labeled analogs to confirm ester hydrolysis pathways .
- X-ray crystallography : Resolve ambiguous stereochemistry if NMR data are inconclusive .
Q. What strategies mitigate degradation during long-term storage?
- Storage conditions : Anhydrous solvents (e.g., acetonitrile) at -20°C under argon .
- Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/v) to prevent radical-mediated degradation of the trifluoromethyl group .
- Lyophilization : For solid-state storage, pre-lyophilize under high vacuum to remove residual moisture .
Q. How can impurities arising from synthetic byproducts be identified and quantified?
- HPLC-MS/MS : Use reverse-phase columns (C18) with 0.1% formic acid in mobile phases to separate phosphorylated byproducts .
- Reference standards : Synthesize potential impurities (e.g., hydrolyzed ester or deprotected amines) for spiking experiments .
- Limit tests : Set acceptance criteria for impurities (<0.5% per ICH guidelines) using calibrated UV detectors .
Methodological Considerations
Q. What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact with sulphonamide or phosphoryl groups .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of fluorinated vapors .
- Waste disposal : Neutralize acidic/basic waste streams before disposal to prevent ester hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
